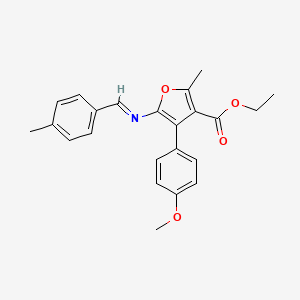
N'-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorobenzylidene group attached to a pyrazinecarbohydrazide moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,4-Dichlorobenzylidene)-3-nitrobenzohydrazide
- N’-(3,4-Dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-(3,4-Dichlorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide
Uniqueness
N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide stands out due to its unique combination of the dichlorobenzylidene and pyrazinecarbohydrazide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Propriétés
Formule moléculaire |
C12H8Cl2N4O |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(5-10(9)14)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+ |
Clé InChI |
OHSPRIWQBFCYPV-UBKPWBPPSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/NC(=O)C2=NC=CN=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C=NNC(=O)C2=NC=CN=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978017.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978025.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978028.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)
![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)



![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
